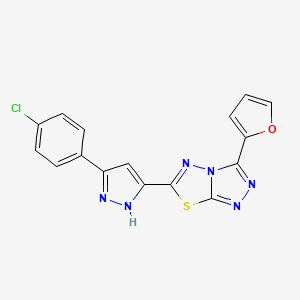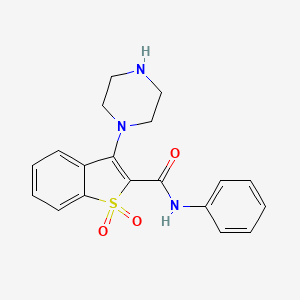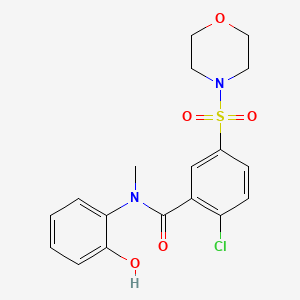![molecular formula C15H12F2N6S B11056359 3-(3,4-difluorophenyl)-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056359.png)
3-(3,4-difluorophenyl)-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Difluorophenyl)-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of difluorophenyl and pyrazolyl groups in its structure suggests significant pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-difluorophenyl)-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes:
Formation of the Pyrazole Ring: Starting with ethyl acetoacetate and hydrazine hydrate to form 1-ethyl-3-methyl-1H-pyrazole.
Introduction of the Triazole Ring: Reacting the pyrazole derivative with thiosemicarbazide to form the triazolothiadiazole core.
Substitution with Difluorophenyl Group: Finally, introducing the 3,4-difluorophenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Temperature and Pressure Control: Maintaining optimal conditions to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Difluorophenyl)-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole or thiadiazole rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic ring or the heterocyclic core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole or thiadiazole derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in coordination chemistry for catalysis.
Material Science:
Biology
Enzyme Inhibition: Acts as an inhibitor for specific enzymes, useful in biochemical studies.
Antimicrobial Activity: Exhibits activity against various bacterial and fungal strains.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals, particularly in oncology and infectious diseases.
Diagnostics: Used in the development of diagnostic agents due to its unique chemical properties.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Chemical Manufacturing: Intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(3,4-difluorophenyl)-6-(1-ethyl-3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets. These include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interaction with cellular receptors, altering signal transduction pathways.
DNA Intercalation: Potential to intercalate into DNA, affecting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Difluorophenyl)-1,2,4-triazole: Shares the difluorophenyl and triazole moieties but lacks the thiadiazole ring.
6-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole: Similar structure but without the difluorophenyl group.
Uniqueness
Structural Complexity: The combination of difluorophenyl, pyrazolyl, triazole, and thiadiazole rings in a single molecule is unique.
Biological Activity: Exhibits a broader range of biological activities compared to simpler analogs.
Chemical Stability: Enhanced stability due to the presence of fluorine atoms.
This compound’s unique structure and diverse applications make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C15H12F2N6S |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3-(3,4-difluorophenyl)-6-(2-ethyl-5-methylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H12F2N6S/c1-3-22-12(6-8(2)20-22)14-21-23-13(18-19-15(23)24-14)9-4-5-10(16)11(17)7-9/h4-7H,3H2,1-2H3 |
InChI Key |
VFFZLNCXJMLLJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C)C2=NN3C(=NN=C3S2)C4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(5-chlorothiophen-2-yl)-5-(4-methoxyphenyl)-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11056276.png)
![Ethyl 3-amino-4-cyano-5-methyl-6-phenylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11056282.png)

![7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-fluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11056294.png)
![Methyl 6-[(4-hydroxyphenyl)carbonyl]-7-(2-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11056302.png)
![6-benzyl-2-hydroxy-1-(pyridin-3-ylmethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11056306.png)


![ethyl 13-(4-chlorophenyl)-5-(4-methoxyphenyl)-11-methyl-6-oxo-8-thia-3,4,5,10-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaene-12-carboxylate](/img/structure/B11056316.png)


![6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11056331.png)

![1-[(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]propan-2-one](/img/structure/B11056352.png)
